

A Technical Guide to 7-Mercapto-4-methylcoumarin for Research Applications

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Compound of Interest

Compound Name: 7-Mercapto-4-methylcoumarin

Cat. No.: B161817

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity, and key research applications of **7-Mercapto-4-methylcoumarin**. Designed for professionals in the scientific community, this document outlines the availability of this crucial reagent, details its analytical characterization, and presents standardized experimental protocols for its use.

Commercial Availability and Purity

7-Mercapto-4-methylcoumarin is readily available from a variety of commercial suppliers, ensuring accessibility for research and development purposes. The compound is typically offered at a high purity level, suitable for sensitive experimental applications. Below is a summary of prominent suppliers and the typical specifications of the product they offer.

Supplier	Catalog Number	Purity Specification	Analytical Method	Available Quantities
Sigma-Aldrich (MilliporeSigma)	63759	≥97.0%	Gas Chromatography (GC)	1g, 5g
Thermo Fisher Scientific (Fisher Scientific)	50-176-0103	≥97.0% (GC)	Gas Chromatography (GC)	5g
Apollo Scientific	OR52240	Not specified	Not specified	1g
Benchchem	B35378	97%	Not specified	Inquire
Smolecule	S616434	Not specified	Not specified	Inquire
SynQuest Laboratories, Inc.	6H61-1-00	Not specified	Not specified	Inquire

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites. Purity and analytical methods may vary by batch; it is recommended to consult the Certificate of Analysis for specific lot information.

Physicochemical and Spectroscopic Data

Chemical Identifiers:

- CAS Number: 137215-27-1[1][2]
- Molecular Formula: C₁₀H₈O₂S[1]
- Molecular Weight: 192.23 g/mol [2]
- Synonyms: 4-Methyl-7-thioubelliferone, 4-Methyl-7-sulfanyl-2H-chromen-2-one[3][4]

Spectroscopic Properties:

- Fluorescence: **7-Mercapto-4-methylcoumarin** itself is weakly fluorescent. However, its derivatives, particularly 7-amino-4-methylcoumarin (AMC), are highly fluorescent.[1]

- Excitation Wavelength (λ_{ex}): ~358 nm (in methylene chloride)[1]
- Emission Wavelength (λ_{em}): ~385 nm (in methylene chloride)[1]
- UV-Vis Absorbance: The UV-visible absorbance spectrum of **7-mercapto-4-methylcoumarin** can be used for its characterization.

Experimental Protocols

7-Mercapto-4-methylcoumarin is a versatile precursor for the synthesis of fluorogenic substrates, most notably 7-amino-4-methylcoumarin (AMC) derivatives, which are widely used in enzyme activity assays. A prominent application is in the measurement of caspase activity, a key indicator of apoptosis.

Protocol: Caspase-3 Activity Assay Using a Fluorogenic AMC Substrate

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC, which is synthesized from an AMC core structure.

Materials:

- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent (e.g., staurosporine)
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (10 mM Tris-HCl, 10 mM $\text{NaH}_2\text{PO}_4/\text{NaHPO}_4$, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate)
- 2X Reaction Buffer (0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)
- Dithiothreitol (DTT), 500 mM stock
- Ac-DEVD-AMC substrate, 1 mM stock in DMSO
- AMC, 1 mM stock in DMSO (for standard curve)

- Black, flat-bottom 96-well microplate
- Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

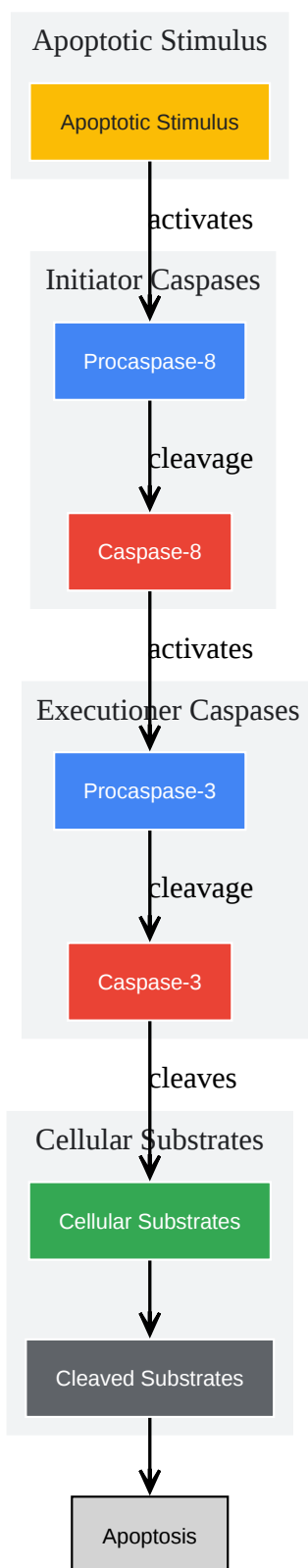
1. Sample Preparation (Cell Lysates): a. Seed cells and culture to the desired confluency. Induce apoptosis in the experimental group using an appropriate agent and include a non-induced control group. b. Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells). c. Wash the cell pellet with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 μ L per 1-2 million cells). e. Incubate on ice for 10-15 minutes. f. Centrifuge at 10,000 x g for 10 minutes at 4°C. g. Carefully collect the supernatant (cytosolic extract) and keep it on ice. h. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. AMC Standard Curve: a. Prepare a series of dilutions of the AMC stock solution in 1X Reaction Buffer to generate a standard curve (e.g., 0, 2.5, 5, 10, 15, 20 μ M). b. Add 100 μ L of each dilution to separate wells of the 96-well plate.
3. Caspase Activity Assay: a. In separate wells of the 96-well plate, add 10-50 μ g of cell lysate protein. b. For a negative control, include a well with lysis buffer only. c. Prepare a master mix of the reaction components. For each reaction, combine:
 - 50 μ L of 2X Reaction Buffer
 - 5 μ L of 1 mM Ac-DEVD-AMC substrate
 - 2 μ L of 500 mM DTT
 - Deionized water to bring the volume to a total that when added to the sample will result in a final volume of 100 μ L. d. Add the master mix to each well containing the cell lysate. The final volume in each well should be 100 μ L. e. Mix gently by shaking the plate for 30-60 seconds.
4. Measurement: a. Immediately place the plate in the fluorometric microplate reader, pre-heated to 37°C. b. Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-5 minutes.
5. Data Analysis: a. Subtract the background fluorescence (from the lysis buffer only control) from all readings. b. Plot the fluorescence intensity versus time for each sample. The slope of

the linear portion of the curve represents the rate of the reaction ($\Delta\text{RFU}/\text{min}$). c. Use the AMC standard curve to convert the rate of reaction from RFU/min to pmol of AMC released per minute. d. Normalize the caspase activity to the protein concentration of the cell lysate (e.g., $\text{pmol}/\text{min}/\text{mg}$ of protein). e. The fold-increase in caspase activity can be determined by comparing the activity of the induced sample to the non-induced control.

Visualizing Workflows and Pathways

Caspase Activation Signaling Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis, highlighting the activation of caspases, which can be assayed using AMC-derived substrates.

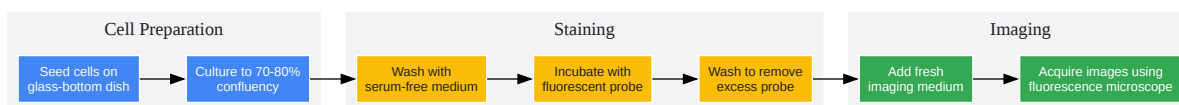


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Caption: A simplified diagram of the caspase activation cascade in apoptosis.

General Experimental Workflow for Live-Cell Imaging

This diagram outlines a typical workflow for preparing and imaging live cells using a fluorescent probe, which could be a derivative of **7-Mercapto-4-methylcoumarin**.



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Caption: A general workflow for staining and imaging live cells with a fluorescent probe.

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